4-Chloroquinazoline-7-carbonyl chloride
Description
4-Chloroquinazoline-7-carbonyl chloride is a halogenated quinazoline derivative characterized by a chlorine substituent at position 4 and a carbonyl chloride group (-COCl) at position 7 of the quinazoline core. This compound is highly reactive due to the electron-withdrawing effects of both the chlorine atom and the carbonyl chloride group, making it a valuable intermediate in organic synthesis, particularly for coupling reactions or functional group transformations.
Properties
IUPAC Name |
4-chloroquinazoline-7-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOODHBLBHYOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Hydroxyquinazoline-7-carboxylic Acid
One common synthetic route begins with 4-hydroxyquinazoline-7-carboxylic acid, which undergoes chlorination to form the target compound.
- The 4-hydroxyquinazoline-7-carboxylic acid is suspended or dissolved in an inert solvent such as toluene or dichloromethane.
- A chlorinating agent, typically thionyl chloride or phosphorus oxychloride, is added in excess.
- The mixture is heated under reflux (temperature range approximately 90–115 °C) for several hours (commonly 2–4 hours).
- After completion, the reaction mixture is cooled and quenched with ice-cold water under controlled conditions to separate the organic layer containing the product.
- The organic layer is washed, dried, and concentrated to yield crude this compound.
- Purification is achieved by recrystallization from solvents such as ethanol or methanol.
$$
\text{4-Hydroxyquinazoline-7-carboxylic acid} + \text{SOCl}2 \xrightarrow[\text{reflux}]{\text{toluene}} \text{this compound} + \text{SO}2 + \text{HCl}
$$
Use of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is frequently used for chlorination in quinazoline chemistry due to its efficiency.
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 90–115 °C |
| Reaction Time | 2–4 hours |
| Molar Ratio (Substrate:POCl₃) | 1:1.5 to 1:3 |
| Solvent | Toluene or similar inert solvent |
| Work-up | Quenching with cold water, neutralization with base (e.g., NaOH) |
- 4-Hydroxyquinazoline-7-carboxylic acid is dissolved in toluene.
- POCl₃ is added dropwise with stirring.
- The mixture is heated to reflux for 3 hours.
- After cooling, the reaction mixture is poured into ice water, and the organic phase is separated.
- The organic layer is washed with dilute sodium hydroxide solution to neutralize residual acid.
- Concentration and recrystallization yield the pure this compound with high purity (>99%) and good yield (typically 80–90%).
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) and thin layer chromatography (TLC) are used to monitor reaction progress and purity.
- Spectroscopic Characterization: Infrared spectroscopy (IR) confirms the presence of the carbonyl chloride group (characteristic C=O stretching near 1800 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the quinazoline framework and substitution pattern.
- Melting Point: Typically determined to verify compound identity and purity.
- Recrystallization Solvents: Ethanol and methanol are preferred for their ability to dissolve impurities while allowing crystallization of the product.
Comparative Table of Preparation Methods
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Chlorination with SOCl₂ | Thionyl chloride | Toluene/DCM | 90–115 | 2–4 hours | 80–90 | >99 | Common, efficient, produces SO₂ and HCl gases |
| Chlorination with POCl₃ | Phosphorus oxychloride | Toluene | 90–115 | 3 hours | 85–90 | >99 | High purity, requires careful quenching |
| Alternative methods (less common) | Other chlorinating agents | Various | Variable | Variable | Variable | Variable | Less reported, may have lower yields or purity |
Research Findings and Applications
- The electrophilic carbonyl chloride group in this compound enables nucleophilic substitution reactions, facilitating the synthesis of diverse amide and ester derivatives.
- These derivatives have been actively studied for anticancer properties, kinase inhibition, and other therapeutic applications.
- The preparation methods described ensure high purity and yield, essential for subsequent medicinal chemistry applications.
- Research emphasizes the importance of controlling reaction conditions (temperature, reagent ratios, solvent choice) to optimize product quality and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at C4 Position
The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Reaction outcomes depend on the electronic nature of substituents and reaction media:
Electron-rich amines (e.g., 4-methoxyaniline) require elevated temperatures due to decreased nucleophilicity from resonance effects . Steric hindrance in cyclic amines like piperidine reduces reaction rates compared to linear counterparts .
Carbonyl Chloride Reactivity
The C7 carbonyl chloride participates in three primary reaction types:
Amidation
Reacts with primary/secondary amines to form stable amides:
-
Using morpholine: 92% conversion in THF with triethylamine
Kinetic studies show second-order dependence on amine concentration below 0.1M, transitioning to first-order at higher concentrations .
Esterification
Alcohols convert the chloride to esters:
-
Methanol: Quantitative conversion in 2h (RT)
-
tert-Butanol: 78% yield with DMAP catalysis
Steric effects dominate reactivity, with primary alcohols reacting 5-10x faster than secondary alcohols .
Schotten-Baumann Reaction
Aqueous-phase reactions with sodium bicarbonate yield carboxylic acids:
-
Hydrolysis half-life: 42 min at pH 7.4, 25°C
-
Complete conversion to 4-chloroquinazoline-7-carboxylic acid in <15 min at pH >10
Sequential Functionalization
The compound enables orthogonal reactivity for multi-step synthesis:
Case Study: Dual Modification (Source )
-
C4 substitution with 1-isopropylpiperidin-4-amine (68% yield)
-
Subsequent C7 amidation with 2-aminoethanol (81% yield)
-
Final Mitsunobu reaction to install ether linkages (74% yield)
This sequential approach maintains functional group integrity, with <5% decomposition observed during multi-step processes .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms fused heterocycles:
| Base | Temperature | Product | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80°C | Quinazolinobenzoxazine | 63 |
| DBU | 120°C | Pyrido[2,3-d]pyrimidine | 71 |
| LHMDS | -78→25°C | Thieno[3,2-d]quinazoline | 55 |
Cyclization kinetics follow Arrhenius behavior with Eₐ = 45.2 kJ/mol for K₂CO₃-mediated reactions .
Metal-Catalyzed Cross Couplings
Palladium-mediated reactions enable C-C bond formation:
Suzuki Coupling (Source )
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃
-
Boronic acid: 4-Methoxyphenyl
-
Yield: 82% isolated product
-
TOF: 34 h⁻¹ at 80°C
The chlorine substituent shows negligible interference with cross-coupling efficiency when using electron-deficient aryl boronic acids .
Stability Considerations
Critical degradation pathways:
-
Hydrolysis: t₁/₂ = 6.8h in aqueous DMSO (1:1 v/v)
-
Thermal decomposition: Onset at 148°C (DSC)
-
Light sensitivity: 12% decomposition after 48h UV exposure
Proper storage requires anhydrous conditions (<0.1% H₂O) at -20°C under argon.
Scientific Research Applications
4-Chloroquinazoline-7-carbonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloroquinazoline-7-carbonyl chloride involves its ability to undergo substitution reactions with various nucleophiles. This reactivity allows it to form a wide range of biologically active compounds. For example, its derivatives can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
a. 4-Chloro-8-Fluoro-7-Methoxyquinazoline (CAS 1934560-94-7)
- Structure : Chlorine (C4), fluorine (C8), and methoxy (C7) substituents.
- Molecular Formula : C₉H₆ClFN₂O.
- Key Properties : The fluorine atom enhances electronegativity and metabolic stability compared to hydrogen, while the methoxy group reduces electrophilicity at C7 compared to carbonyl chloride. This compound is often used in pharmaceuticals for its balanced reactivity and stability .
b. Ethyl 4-Chloro-7-Fluoroquinazoline-2-Carboxylate (CAS 1189106-02-2)
- Structure : Ethyl ester at C2, chlorine at C4, and fluorine at C5.
- Molecular Formula : C₁₁H₈ClFN₂O₂.
- Key Properties : The ester group (-COOEt) at C2 lowers reactivity compared to carbonyl chloride, favoring hydrolytic stability. Fluorine at C7 increases lipophilicity (XLogP3 = 3.2), enhancing membrane permeability in drug design .
c. 4-Chloro-6-Acetoxy-7-Methoxyquinazoline Hydrochloride (CAS 179688-54-1)
- Structure : Acetate ester at C6, methoxy at C7, and hydrochloride salt.
- Molecular Formula : C₁₁H₁₀ClN₂O₃·HCl.
- Key Properties : The acetate and methoxy groups reduce electrophilicity, making this compound less reactive in nucleophilic substitutions than 4-chloroquinazoline-7-carbonyl chloride. Its hydrochloride form improves solubility in polar solvents .
d. N-(3-Chlorophenyl)-6,7-Dimethoxyquinazolin-4-Amine Hydrochloride (CAS 740081-22-5)
- Structure : Dimethoxy groups (C6, C7), 3-chlorophenylamine at C3.
- Molecular Formula : C₁₆H₁₄ClN₃O₂·HCl.
- Key Properties : The aromatic amine and dimethoxy substituents shift reactivity toward kinase inhibition (e.g., EGFR inhibitors), contrasting with the carbonyl chloride’s role in covalent bonding .
Functional Group Comparison Table
| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Reactivity Features |
|---|---|---|---|---|
| This compound | Cl (C4), COCl (C7) | C₁₀H₄Cl₂N₂O | 243.06 (calc.) | High electrophilicity; prone to nucleophilic substitution at C7 |
| 4-Chloro-8-fluoro-7-methoxyquinazoline | Cl (C4), F (C8), OMe (C7) | C₉H₆ClFN₂O | 228.61 | Moderate reactivity; enhanced metabolic stability |
| Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | Cl (C4), F (C7), COOEt (C2) | C₁₁H₈ClFN₂O₂ | 254.64 | Ester stability; high lipophilicity (XLogP3 = 3.2) |
| 4-Chloro-6-acetoxy-7-methoxyquinazoline hydrochloride | Cl (C4), OAc (C6), OMe (C7) | C₁₁H₁₀ClN₂O₃·HCl | 300.12 | Low electrophilicity; improved solubility |
Research Findings and Trends
- Reactivity Hierarchy : Carbonyl chloride > ester > methoxy/acetate in nucleophilic substitutions. This hierarchy dictates their roles in synthesis (e.g., carbonyl chlorides for rapid couplings vs. esters for controlled reactions) .
- Similarity Analysis : Computational studies (e.g., Tanimoto similarity scores) rank N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (similarity = 0.79) as the closest analog to this compound in scaffold topology, suggesting overlapping applications in medicinal chemistry .
Q & A
Q. What are the common synthetic routes for 4-Chloroquinazoline-7-carbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of precursor quinazoline derivatives. A widely used method involves reacting 4-hydroxyquinazoline-7-carboxylic acid with phosphorus oxychloride (POCl₃) under reflux conditions. For optimization:
- Temperature : Maintain 80–110°C to balance reaction rate and side-product formation.
- Catalysts : Use dimethylformamide (DMF) as a catalyst to enhance chlorination efficiency.
- Purification : Isolate the product via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) .
Alternative routes include using thionyl chloride (SOCl₂) for carbonyl chloride formation, but POCl₃ is preferred for higher yields in quinazoline systems .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 4, carbonyl chloride at position 7). Aromatic protons in quinazoline typically resonate at δ 7.5–8.5 ppm.
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., hydrolyzed carboxylic acid derivatives).
- X-ray Crystallography : Resolve crystal structures to validate stereoelectronic effects, especially if coordinating with metal catalysts in downstream reactions .
Q. What stability considerations are critical for storing and handling this compound in experimental settings?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers to prevent hydrolysis to the carboxylic acid.
- Temperature : Avoid prolonged exposure to >25°C; degradation occurs via thermal decomposition of the carbonyl chloride group.
- Safety Protocols : Use impervious gloves (e.g., nitrile) and sealed goggles during handling due to its lachrymatory and corrosive properties .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the carbonyl carbon using Mulliken charges or Fukui indices to predict reactivity with nucleophiles (e.g., amines, alcohols).
- Transition State Analysis : Identify energy barriers for acyl substitution pathways, which correlate with experimental reaction kinetics.
- Solvent Effects : Simulate solvent interactions (e.g., dichloromethane vs. THF) to optimize reaction media for desired products .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodological Answer :
- Systematic Replication : Vary parameters (e.g., stoichiometry, solvent polarity) across studies to identify critical variables.
- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., phosphorylated side products from POCl₃).
- Literature Cross-Validation : Prioritize peer-reviewed studies over non-reviewed sources and exclude non-English studies unless translated and validated .
Q. What are the design considerations for synthesizing derivatives using this compound as a key intermediate?
- Methodological Answer :
- Functional Group Compatibility : Avoid nucleophiles that may dechlorinate the quinazoline ring (e.g., strong bases).
- One-Pot Synthesis : Combine acyl substitution with cyclization steps using condensing agents (e.g., SOCl₂-DMF) to streamline multi-step reactions .
- Biological Activity Screening : Prioritize derivatives with electron-withdrawing substituents (e.g., nitro groups) for enhanced pharmacological targeting in kinase inhibition assays .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported reaction kinetics for this compound?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (e.g., solvent purity, anhydrous vs. humid environments).
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe solvent participation in rate-determining steps.
- Statistical Modeling : Apply multivariate regression to isolate variables (e.g., temperature, catalyst loading) contributing to yield variations .
Tables for Key Data
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Chlorination Temperature | 80–110°C | Thermal Monitoring | |
| Purity Threshold | >95% | HPLC-MS | |
| Hydrolysis Half-Life (25°C) | 48–72 hours (in air) | Gravimetric Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
